4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1775028 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines. These compounds, including variations with piperazine and piperidine substitutions, have shown significant anti-inflammatory and analgesic activities. The synthesis methods involve reactions with amino thiouracil, leading to compounds with cyclooxygenase inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity : New pyridine derivatives, including those with piperazine and dichloropiperazine structures, have been synthesized and evaluated for antimicrobial activity. These compounds exhibit variable and modest activity against bacteria and fungi, demonstrating the potential for the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Pharmacologically Active Compounds : The search for pharmacologically active compounds among 2-dialkylaminobenzimidazoles has identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities. Some derivatives demonstrated greater activity than known drugs in inhibiting certain receptors, suggesting their utility in drug development (O. Zhukovskaya et al., 2017).
Molecular Structures and Reactivity : The synthesis and characterization of pyrimidine-annelated heterocycles and their derivatives have been explored, focusing on their potential applications in medicinal chemistry. The development of such compounds involves complex reactions, leading to structures with significant biological activity (K. Majumdar, U. Das, N. Jana, 1998).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-29-18-6-5-16(22)15-17(18)20(28)26-13-11-25(12-14-26)19-7-8-23-21(24-19)27-9-3-2-4-10-27/h5-8,15H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRIQWBZOFDNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.